(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amine group attached to a prop-2-en-1-amine backbone, with an isopropylphenyl substituent at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of (1R)-1-(4-Isopropylphenyl)propan-2-one with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine backbone can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of new amine derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Methylphenyl)prop-2-EN-1-amine
- (1R)-1-(4-Ethylphenyl)prop-2-EN-1-amine
- (1R)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine
Uniqueness
(1R)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a subject of interest in various research fields.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m1/s1 |
InChI Key |
FPHUTPRIFFNXNE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C=C)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.